molecular formula C8H8ClNO B1601424 5-Chloro-2,3-dihydro-benzofuran-3-ylamine CAS No. 769-21-1

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

Cat. No. B1601424
CAS RN: 769-21-1
M. Wt: 169.61 g/mol
InChI Key: YAWYQNCCQCICHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine consists of a benzofuran ring, which is a heterocyclic compound made up of a benzene ring fused to a furan ring. The molecule also has an amine (-NH2) functional group and a chlorine atom attached to the fifth carbon of the benzofuran ring .


Physical And Chemical Properties Analysis

5-Chloro-2,3-dihydro-benzofuran-3-ylamine has a boiling point of 98-101 °C (at 0.4 Torr pressure) and a predicted density of 1.313±0.06 g/cm3 . It’s recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 8.17±0.20 .

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Application Summary: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative being used and the target organism. Typically, these compounds would be synthesized in a lab and then tested for antimicrobial activity using standard microbiological techniques .
  • Results or Outcomes: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Safety And Hazards

The safety information for 5-Chloro-2,3-dihydro-benzofuran-3-ylamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYQNCCQCICHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549149
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

CAS RN

769-21-1
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-dihydro-benzofuran-3-ylamine
Reactant of Route 2
5-Chloro-2,3-dihydro-benzofuran-3-ylamine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,3-dihydro-benzofuran-3-ylamine
Reactant of Route 4
5-Chloro-2,3-dihydro-benzofuran-3-ylamine
Reactant of Route 5
5-Chloro-2,3-dihydro-benzofuran-3-ylamine
Reactant of Route 6
5-Chloro-2,3-dihydro-benzofuran-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.